molecular formula C18H22N2O3 B1326858 [{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1186647-62-0

[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1326858
CAS No.: 1186647-62-0
M. Wt: 314.4 g/mol
InChI Key: XUZAHIGHBUQZJR-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclic heptane structure, an amine group, a phenyl group, and a carboxylic acid group. The bicyclic heptane structure is a common motif in many natural products and pharmaceuticals due to its rigid structure and ability to readily undergo chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic heptane structure, followed by the introduction of the amine and carboxylic acid functionalities. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, contains a bicyclic heptane structure, which is a type of cycloalkane that consists of two three-membered rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and carboxylic acid groups. Amines are basic and can participate in a variety of reactions, including nucleophilic substitutions and eliminations. Carboxylic acids are acidic and can undergo reactions such as esterification and amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could result in the compound being a solid at room temperature, and it might be soluble in polar solvents due to the ability of the carboxylic acid and amine groups to form hydrogen bonds .

Scientific Research Applications

Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Potential

  • A study explored derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane, closely related to the queried compound, demonstrating significant anticonvulsant protection against seizures, hypoglycemic activity, and anti-inflammatory potential without ulcerogenicity (Aboul-Enein et al., 2006).

Chemical Reactions and Synthesis

  • Research has been conducted on the reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine, a related compound, with various ethers, leading to the synthesis of new amino alcohols. The study provided insights into the reaction mechanism and regioselectivity of these transformations (Kas’yan et al., 2011).

Polymerization and Material Science

  • The synthesis of amino acid-derived norbornene monomers for the creation of amphiphilic block copolymers was studied. These copolymers, related to the queried compound, can form reverse micelles and have applications in material science (Sutthasupa et al., 2008).

Catalytic Reactions

  • Investigations into the catalytic reactions involving derivatives of norbornene, similar to the compound , have shown relevance to metal-catalyzed addition polymerization of functionalized norbornenes. This research has implications for the development of new polymeric materials (Reinmuth et al., 1996).

Flame-Retardant and Thermally Stable Polymers

  • The synthesis of novel poly(amideimide)s derived from N,N′-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids, structurally related to the queried compound, was explored. These polymers have flame-retardant and thermal stability properties, making them potentially useful in various industrial applications (Faghihi et al., 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

Properties

IUPAC Name

2-(N-[2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(19-10-15-9-13-6-7-14(15)8-13)11-20(12-18(22)23)16-4-2-1-3-5-16/h1-7,13-15H,8-12H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZAHIGHBUQZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142012
Record name N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186647-62-0
Record name N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186647-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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